molecular formula C24H17F2N3O3S2 B12849773 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide

2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide

Cat. No.: B12849773
M. Wt: 497.5 g/mol
InChI Key: WACMJJOTLMIGKP-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including difluorobenzene, sulfonamide, and isoindolinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain moieties within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infections.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H17F2N3O3S2

Molecular Weight

497.5 g/mol

IUPAC Name

2,4-difluoro-N-[5-[5-(2-methyl-1-oxo-3H-isoindol-5-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C24H17F2N3O3S2/c1-29-13-16-8-14(2-4-19(16)24(29)30)21-5-6-22(33-21)15-9-18(12-27-11-15)28-34(31,32)23-7-3-17(25)10-20(23)26/h2-12,28H,13H2,1H3

InChI Key

WACMJJOTLMIGKP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)C3=CC=C(S3)C4=CC(=CN=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F

Origin of Product

United States

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